![molecular formula C24H33FN4O B4746330 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4746330.png)
1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide
Overview
Description
1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide, also known as 8-FQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide involves the inhibition of the uptake of dopamine and norepinephrine by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. This results in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission. 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide are diverse and depend on the specific application. In neuroscience, 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to improve cognitive function, enhance attention, and reduce hyperactivity in animal models of ADHD. In cancer research, 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and block cell cycle progression in cancer cells. In drug discovery, 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide in lab experiments include its high potency, selectivity, and specificity for DAT and NET. Additionally, 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to have low toxicity and few side effects, making it a promising candidate for drug development. However, some limitations of using 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide in lab experiments include its high cost, limited availability, and potential for off-target effects.
Future Directions
There are several future directions for research on 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide. One potential area of research is the development of new treatments for psychiatric disorders such as depression and ADHD. Another area of research is the development of new anticancer drugs based on the structure of 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide. Additionally, 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide could be used as a tool for studying the role of dopamine and norepinephrine in various physiological processes. Finally, further research is needed to fully understand the mechanism of action of 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide and its potential for off-target effects.
Scientific Research Applications
1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to inhibit the uptake of dopamine and norepinephrine, which could potentially lead to the development of new treatments for psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). In cancer research, 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In drug discovery, 1'-[(8-fluoro-2-quinolinyl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
properties
IUPAC Name |
1-[1-[(8-fluoroquinolin-2-yl)methyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN4O/c1-17(2)26-24(30)19-8-14-29(15-9-19)21-10-12-28(13-11-21)16-20-7-6-18-4-3-5-22(25)23(18)27-20/h3-7,17,19,21H,8-16H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGHOTDWVXPMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)CC3=NC4=C(C=CC=C4F)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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